molecular formula C24H27BrN2O3 B2726720 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(4-bromobenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850904-21-1

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(4-bromobenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2726720
CAS No.: 850904-21-1
M. Wt: 471.395
InChI Key: YPXMDNVKNFHGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(4-bromobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C24H27BrN2O3 and its molecular weight is 471.395. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Kametani et al. (1972) discussed an alternative synthesis of "Isocularine" through an intramolecular Ullmann reaction, highlighting the synthesis of complex heterocyclic compounds involving bromoisoquinoline derivatives. This study demonstrates the chemical versatility of isoquinoline derivatives in synthesizing novel compounds with potential biological activities Kametani, T., Fukumoto*, K., & Fujihara, M. (1972).

Pro-Drug Applications

Berry et al. (1997) explored the synthesis of 5-substituted isoquinolin-1-ones and their potential as pro-drugs, with specific applications for selective therapeutic drug release in hypoxic solid tumors. This research indicates the pharmaceutical applications of isoquinoline derivatives in designing more effective and targeted therapies Berry, J., Watson, C. Y., Whish, W., & Threadgill, M. (1997).

Radical Cyclizations and Syntheses

Estévez et al. (1994) described the radical cyclization of bromobenzylisoquinolines to afford aporphines or 5-oxoaporphines, showcasing a novel approach to synthesizing structurally complex heterocycles. This method can be applied to the synthesis of various natural products and pharmacologically active compounds Estévez, J. C., Villaverde, M. C., Estévez, R. J., & Castedo, L. (1994).

Photolabile Protecting Groups

Fedoryak and Dore (2002) introduced a photolabile protecting group based on 8-bromo-7-hydroxyquinoline for carboxylic acids, demonstrating the utility of brominated heterocycles in light-sensitive applications. This has implications for controlled drug release and the study of biological systems under physiological conditions Fedoryak, O., & Dore, T. M. (2002).

Properties

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[(4-bromophenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27BrN2O3/c25-19-10-8-18(9-11-19)16-27-15-12-20-21(24(27)29)6-5-7-22(20)30-17-23(28)26-13-3-1-2-4-14-26/h5-11H,1-4,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXMDNVKNFHGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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